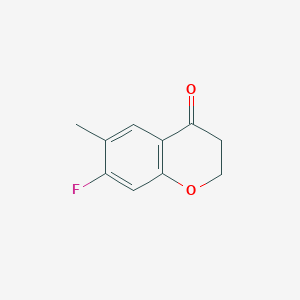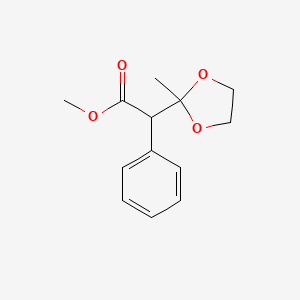
Methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate typically involves the reaction of phenylacetic acid with methanol in the presence of an acid catalyst to form the ester. The dioxolane ring is introduced through a subsequent reaction with 2-methyl-1,3-propanediol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used in the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the dioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The ester group can undergo hydrolysis to release the active phenylacetic acid, which can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol: Similar structure but with an alcohol group instead of an ester.
1,3-Dioxolane derivatives: Compounds with similar dioxolane rings but different substituents.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate |
InChI |
InChI=1S/C13H16O4/c1-13(16-8-9-17-13)11(12(14)15-2)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
QXQITHNDJRIPLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C(C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


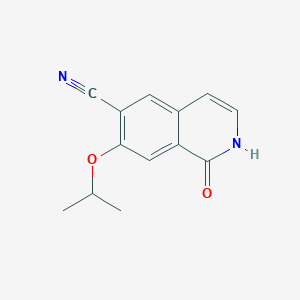
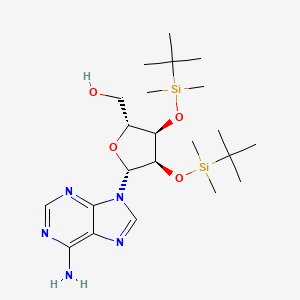
![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13035284.png)
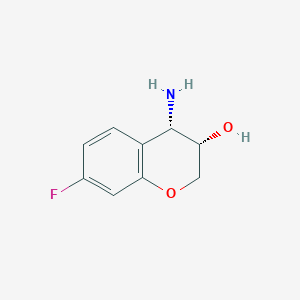

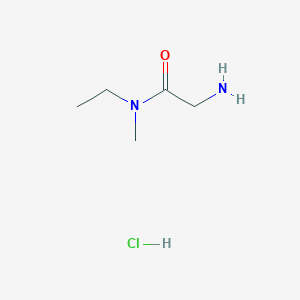
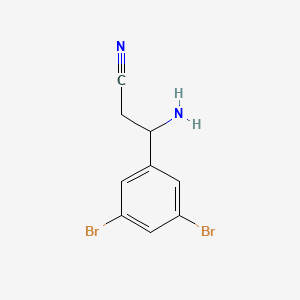

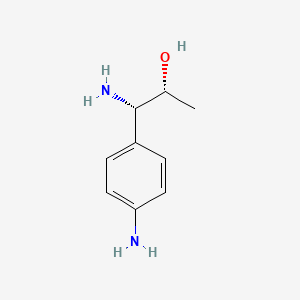
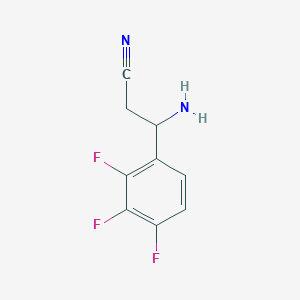

![4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13035351.png)
![3-(4-(3-(Dimethylamino)propoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035358.png)
